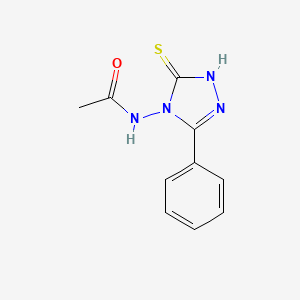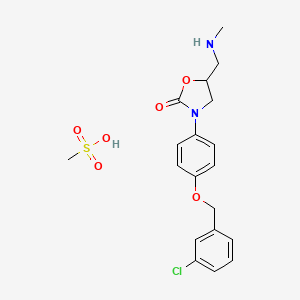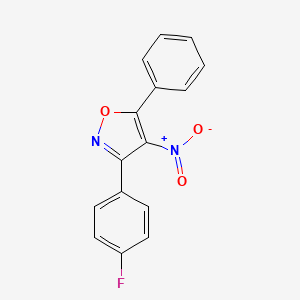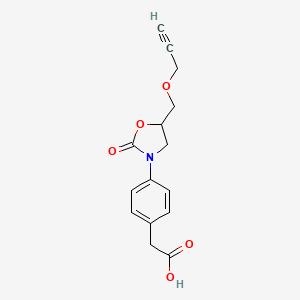
2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is a complex organic compound that features an oxazolidinone ring, a phenyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the oxazolidinone intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Group: The final step involves coupling the oxazolidinone derivative with a phenyl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl group and the acetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of action of various biological processes, particularly those involving enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The prop-2-yn-1-yloxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cycloserine: A compound with a similar oxazolidinone ring but different biological activity.
Uniqueness
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which can confer additional chemical reactivity and biological activity compared to other oxazolidinone derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
43148-98-7 |
|---|---|
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
2-[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl]acetic acid |
InChI |
InChI=1S/C15H15NO5/c1-2-7-20-10-13-9-16(15(19)21-13)12-5-3-11(4-6-12)8-14(17)18/h1,3-6,13H,7-10H2,(H,17,18) |
Clé InChI |
SBQMWXMHHZYIMI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)
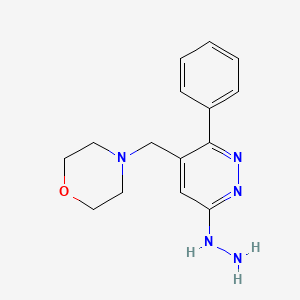



![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)



